molecular formula C18H18N2O4 B2407636 6,7-dimethoxy-3-(2-phenylethyl)quinazoline-2,4(1H,3H)-dione CAS No. 899901-36-1

6,7-dimethoxy-3-(2-phenylethyl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2407636
CAS RN: 899901-36-1
M. Wt: 326.352
InChI Key: JANFEOXENKZIAZ-UHFFFAOYSA-N
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Description

6,7-dimethoxy-3-(2-phenylethyl)quinazoline-2,4(1H,3H)-dione is a synthetic compound that belongs to the quinazoline family. It has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 6,7-dimethoxy-3-(2-phenylethyl)quinazoline-2,4(1H,3H)-dione is not fully understood. However, it is believed to exert its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication. The compound also inhibits the activity of COX-2, an enzyme that is responsible for the production of inflammatory mediators.
Biochemical and Physiological Effects:
6,7-dimethoxy-3-(2-phenylethyl)quinazoline-2,4(1H,3H)-dione has been shown to have various biochemical and physiological effects. The compound has been found to induce apoptosis, a process of programmed cell death, in cancer cells. It also decreases the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, the compound has been shown to reduce the frequency and severity of seizures in animal models of epilepsy.

Advantages and Limitations for Lab Experiments

One of the major advantages of 6,7-dimethoxy-3-(2-phenylethyl)quinazoline-2,4(1H,3H)-dione is its potential therapeutic applications in various diseases. The compound can be easily synthesized in the laboratory and its purity can be confirmed using various analytical techniques. However, one of the limitations of the compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 6,7-dimethoxy-3-(2-phenylethyl)quinazoline-2,4(1H,3H)-dione. One of the directions is to further investigate its antitumor activity and its potential use in cancer therapy. Another direction is to explore the compound's anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. Additionally, more research can be conducted to understand the compound's mechanism of action and to identify potential targets for drug development. Finally, the development of more water-soluble derivatives of the compound can be explored to overcome its limitations in in vivo studies.
Conclusion:
In conclusion, 6,7-dimethoxy-3-(2-phenylethyl)quinazoline-2,4(1H,3H)-dione is a synthetic compound that has shown potential therapeutic applications in various scientific research studies. Its antitumor and anti-inflammatory properties, as well as its anticonvulsant activity, make it a promising candidate for drug development. However, further research is needed to fully understand its mechanism of action and to identify potential targets for drug development.

Synthesis Methods

The synthesis of 6,7-dimethoxy-3-(2-phenylethyl)quinazoline-2,4(1H,3H)-dione involves the condensation of 2-amino-5-methoxybenzoic acid with 2-phenylethyl bromide in the presence of potassium carbonate. The resulting intermediate is then subjected to cyclization with acetic anhydride to obtain the final product. The purity of the compound is confirmed using various analytical techniques such as NMR spectroscopy and HPLC.

Scientific Research Applications

6,7-dimethoxy-3-(2-phenylethyl)quinazoline-2,4(1H,3H)-dione has shown potential therapeutic applications in various scientific research studies. It has been found to exhibit antitumor activity by inhibiting the growth of cancer cells. It also possesses anti-inflammatory properties that can be useful in the treatment of inflammatory diseases such as arthritis. Additionally, the compound has been shown to have anticonvulsant activity, making it a potential candidate for the treatment of epilepsy.

properties

IUPAC Name

6,7-dimethoxy-3-(2-phenylethyl)-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-23-15-10-13-14(11-16(15)24-2)19-18(22)20(17(13)21)9-8-12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JANFEOXENKZIAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2)CCC3=CC=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-dimethoxy-3-(2-phenylethyl)quinazoline-2,4(1H,3H)-dione

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